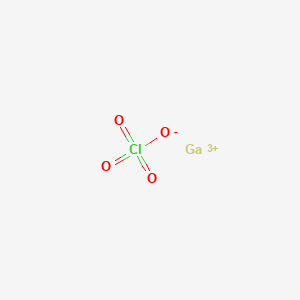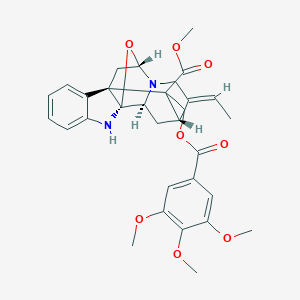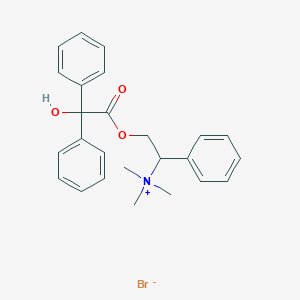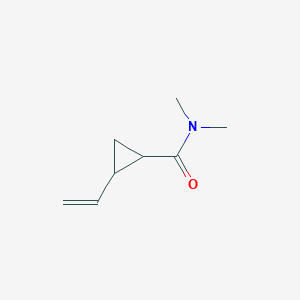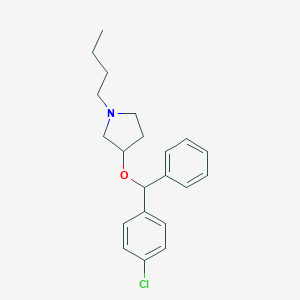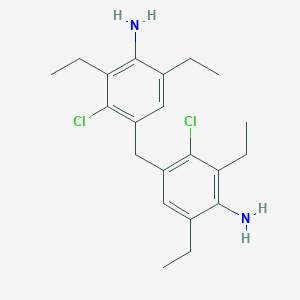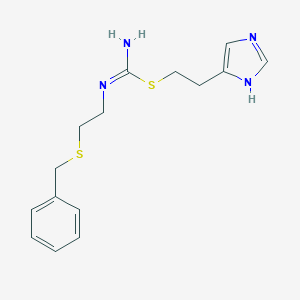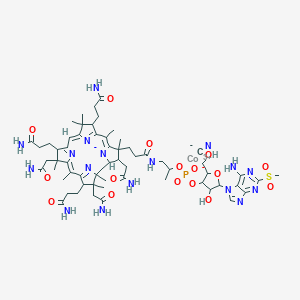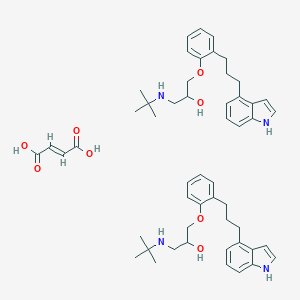![molecular formula C7H9ClN4O2 B010967 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 108735-50-8](/img/structure/B10967.png)
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one, also known as CTAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTAP is a heterocyclic compound that belongs to the class of pyrimidines and triazoles.
Mécanisme D'action
The mechanism of action of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is not fully understood. However, studies have suggested that 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one exerts its biological effects by targeting specific molecular pathways. In cancer cells, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one induces apoptosis by activating the caspase-3 pathway. 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one also inhibits cell proliferation by blocking the cell cycle at the G2/M phase. Inflammatory responses are inhibited by 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one via the suppression of NF-κB and MAPK signaling pathways.
Effets Biochimiques Et Physiologiques
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been shown to have various biochemical and physiological effects. In cancer cells, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one induces apoptosis and inhibits cell proliferation. In animal models, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has also been shown to have antioxidant effects, reducing the levels of reactive oxygen species (ROS) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one also has several limitations, including its low yield and its limited solubility in water.
Orientations Futures
There are several future directions for the study of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one. In medicinal chemistry, further studies are needed to investigate the potential of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one as an anti-cancer and anti-inflammatory agent. In material science, further studies are needed to investigate the potential of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one as a corrosion inhibitor and DSSC sensitizer. Additionally, further studies are needed to investigate the mechanism of action of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves the reaction of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of triethylamine. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one. The yield of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one obtained from this method is reported to be around 60%.
Applications De Recherche Scientifique
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been investigated for its potential as an anti-cancer agent. Studies have shown that 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
In material science, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been investigated for its potential as a corrosion inhibitor. Studies have shown that 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can effectively inhibit the corrosion of mild steel in acidic solutions. 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has also been studied for its potential as a dye-sensitized solar cell (DSSC) sensitizer. Studies have shown that 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can effectively sensitize DSSCs, with a power conversion efficiency of up to 4.5%.
Propriétés
Numéro CAS |
108735-50-8 |
|---|---|
Nom du produit |
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one |
Formule moléculaire |
C7H9ClN4O2 |
Poids moléculaire |
216.62 g/mol |
Nom IUPAC |
2-(2-chloroacetyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
InChI |
InChI=1S/C7H9ClN4O2/c8-4-5(13)12-7(14)11-3-1-2-9-6(11)10-12/h1-4H2,(H,9,10) |
Clé InChI |
VWLYXHMXGKJLCY-UHFFFAOYSA-N |
SMILES isomérique |
C1CN=C2NN(C(=O)N2C1)C(=O)CCl |
SMILES |
C1CNC2=NN(C(=O)N2C1)C(=O)CCl |
SMILES canonique |
C1CN=C2NN(C(=O)N2C1)C(=O)CCl |
Synonymes |
1,2,4-Triazolo[4,3-a]pyrimidin-3(2H)-one, 2-(chloroacetyl)-5,6,7,8-tetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)
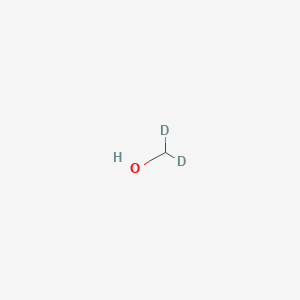
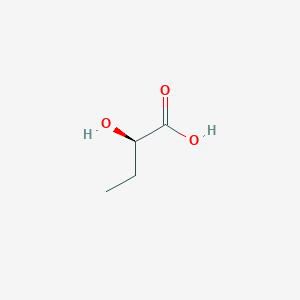
![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
